molecular formula C8H4F2N2O B1437744 5,6-Difluoroquinazolin-4(3H)-one CAS No. 933823-89-3

5,6-Difluoroquinazolin-4(3H)-one

Cat. No. B1437744
M. Wt: 182.13 g/mol
InChI Key: BUIFTPNSQJFACF-UHFFFAOYSA-N
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Description

5,6-Difluoroquinazolin-4(3H)-one, also known as DFQ, is a quinazolinone derivative with a wide range of applications in the field of organic synthesis. It is an important building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. DFQ is a versatile molecule that can be used in a variety of reaction types, including the synthesis of heterocycles and the preparation of novel drug candidates. Due to its unique chemical structure, DFQ has been extensively studied in recent years, leading to a better understanding of its properties and potential applications.

Scientific Research Applications

Antioxidant Activity Research

Quinazolinone derivatives have been explored for their antioxidant properties. Studies like those by Munteanu and Apetrei (2021) reviewed analytical methods used in determining antioxidant activity, including assays that could be applicable to quinazolinone derivatives for assessing their antioxidant capacity. These methods, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, provide insights into the potential antioxidant activities of compounds like 5,6-Difluoroquinazolin-4(3H)-one by evaluating their ability to scavenge free radicals and reduce oxidants (Munteanu & Apetrei, 2021).

Anticancer and Antimicrobial Applications

Quinazolinone derivatives have been studied for their anticancer and antimicrobial properties. For example, research into novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, which share structural similarities with quinazolinones, highlights the potential for these compounds to serve as prototypes for new drugs with diverse biological activities, including antimicrobial and anticancer effects (Ferreira et al., 2013).

Environmental and Industrial Applications

Research on redox mediators and their use in treating organic pollutants presents another area where quinazolinone derivatives could be relevant. The study by Husain and Husain (2007) on enzymatic approaches for the degradation of recalcitrant compounds in wastewater highlights the potential utility of quinazolinone derivatives in environmental remediation processes, given their chemical properties that could support redox reactions (Husain & Husain, 2007).

properties

IUPAC Name

5,6-difluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIFTPNSQJFACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=CNC2=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluoroquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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